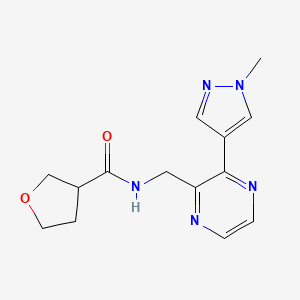

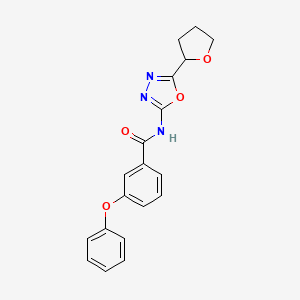

1-(4-cyanophenyl)-N-phenylmethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Mecamylamine can be synthesized through a multistep process involving the reaction of 4-cyanobenzaldehyde with methylamine, followed by oxidation with hydrogen peroxide.

科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Phenylmethanesulfonamide Derivatives : The study by Yu. A. Aizina, G. Levkovskaya, and I. Rozentsveig (2012) focused on the synthesis of phenyl-N-(2,2,2-trichloroethylidene) methanesulfonamide, demonstrating the high reactivity of the product in alkylation reactions with various organic compounds. This research highlights the potential for creating a wide range of phenylmethanesulfonamide derivatives with diverse applications in organic chemistry (Aizina, Levkovskaya, & Rozentsveig, 2012).

Preparation and Properties of Polymer Membranes : Meimei Guo et al. (2010) synthesized novel poly(arylene ether ketone)s containing phenyl- and 4-cyanophenyl substituents, which were used to create proton exchange membranes for fuel cell applications. Their research showed that the sulfonation and hydrolysis of these polymers lead to membranes with high proton conductivities, showcasing the material's potential in energy applications (Guo et al., 2010).

Electron-Transfer Reactions in Organic Chemistry : The study by E. Hasegawa et al. (1997) explored the photoreaction of trans-1-(4-cyanophenyl)-3-phenyl-2,3-epoxy-1-propanone with various electron donors. This research contributes to understanding the mechanisms of electron-transfer reactions in organic compounds, highlighting the potential applications in organic synthesis and the development of new chemical reactions (Hasegawa et al., 1997).

Applications in Catalysis and Enzyme Inhibition

Asymmetric Cyclopropanation Catalysis : H. Davies et al. (1996) conducted a study on Rhodium(II) N-(Arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes. This research is significant for its contribution to asymmetric synthesis, particularly in the practical enantioselective synthesis of cyclopropane-based amino acids, which are valuable in various chemical and pharmaceutical applications (Davies et al., 1996).

Carbonic Anhydrase Inhibitors : J. Winum et al. (2006) researched the development of carbonic anhydrase inhibitors using N-cyanomethyl aromatic sulfonamides. This study is crucial for medicinal chemistry, particularly in designing new inhibitors targeting various human isoforms of carbonic anhydrase, an enzyme implicated in several physiological and pathological processes (Winum et al., 2006).

作用機序

Target of Action

1-(4-cyanophenyl)-N-phenylmethanesulfonamide is a complex compound with potential therapeutic applicationsSimilar compounds have been found to target enzymes like phosphodiesterase 4 (pde4) and aromatase-sulfatase . These enzymes play crucial roles in various biological processes, including inflammation and hormone regulation .

Mode of Action

For instance, Crisaborole, an oxaborole compound, inhibits PDE4, leading to elevated levels of cyclic adenosine monophosphate (cAMP) . Another compound, a derivative of 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate, acts as a dual aromatase and sulfatase inhibitor .

Biochemical Pathways

For example, Crisaborole’s inhibition of PDE4 affects inflammatory cytokine production . On the other hand, dual aromatase and sulfatase inhibitors can impact hormone synthesis and metabolism .

Result of Action

For instance, Crisaborole improves disease severity and reduces the risk of infection and symptoms in patients with atopic dermatitis . Dual aromatase and sulfatase inhibitors can potentially impact hormone-dependent conditions .

Safety and Hazards

特性

IUPAC Name |

1-(4-cyanophenyl)-N-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c15-10-12-6-8-13(9-7-12)11-19(17,18)16-14-4-2-1-3-5-14/h1-9,16H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPGAIBOENDKQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)CC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-cyanophenyl)-N-phenylmethanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2509973.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2509976.png)

![2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(2-(dimethylamino)ethyl)acetamide](/img/structure/B2509979.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-diethoxybenzamide](/img/structure/B2509981.png)

![2-Thia-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B2509986.png)

![1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one](/img/structure/B2509988.png)

)carb oxamide](/img/structure/B2509990.png)